Octyl beta-D-galactofuranoside tetraacetate CAS number and suppliers
Octyl beta-D-galactofuranoside tetraacetate CAS number and suppliers
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and glycobiology. It addresses the specific requirements for "Octyl beta-D-galactofuranoside tetraacetate," a specialized intermediate used primarily in mycobacterial cell wall research.
Technical Monograph: Octyl -D-Galactofuranoside Tetraacetate
Chemical Probes for Mycobacterial Cell Wall Biosynthesis
Part 1: Executive Summary & Chemical Identity
Octyl
This compound acts as a stable, lipophilic precursor to Octyl
Chemical Identity & The "CAS Paradox"
Researchers must exercise extreme caution regarding Chemical Abstracts Service (CAS) registry numbers for this compound. The market is dominated by the pyranoside isomer (a common detergent), and confusion between the two can ruin specific enzymatic assays.
| Property | Target Compound (Furanoside) | Common Imposter (Pyranoside) |
| Chemical Name | Octyl | Octyl |
| Ring Size | 5-membered (Kinetic product) | 6-membered (Thermodynamic product) |
| Primary Use | M. tuberculosis drug discovery; GlfT2 probe | Membrane protein solubilization; Detergent |
| CAS Number | Not Index-Listed (Custom Synthesis Target) | 40427-75-6 (Free sugar); 29836-26-8 (Glucoside analog) |
| Molecular Formula | ||
| Molecular Weight | ~460.52 g/mol | 292.37 g/mol (Free sugar) |
Critical Note: There is no widely established commercial CAS number for the tetraacetate form of the furanoside. It is almost exclusively generated in situ or via custom synthesis. The CAS 123608-38-0 refers to Octyl
-D-galactofuranoside (unprotected), but verification with the specific vendor is mandatory.
Part 2: Sourcing & Supply Chain
Due to the instability of the furanose ring (which tends to isomerize to pyranose upon deprotection or in acidic conditions), this compound is rarely stocked as an "off-the-shelf" reagent. It is typically sourced via two channels:
Specialized Carbohydrate Vendors
These vendors specialize in rare sugar chemistries and may stock the compound or the pentaacetate precursor.
-
Omicron Biochemicals: Global leader in stable isotope-labeled carbohydrates and specific furanoside derivatives.
-
Biosynth (formerly Carbosynth): Often stocks "Octyl Galf" (unprotected). Request the tetraacetate as a custom intermediate.
-
Toronto Research Chemicals (TRC): Source for specific metabolite standards.
Custom Synthesis (Recommended)
For drug development pipelines, in-house or contract synthesis is the standard protocol to ensure isomeric purity (>95%
-
Starting Material: D-Galactose (cheap, abundant).
-
Key Reagent: n-Octanol, Acetic Anhydride.
-
Catalyst: Boron trifluoride diethyl etherate (
) or Ferric Chloride ( ).
Part 3: Synthesis & Experimental Protocols
The synthesis of Octyl
Mechanistic Pathway
The synthesis circumvents the thermodynamic preference for pyranose by using the Dithioacetal Route or the High-Temperature Acetylation Route . The protocol below details the Acetylation/Glycosylation pathway, which is robust for generating the tetraacetate.
Detailed Protocol: Lewis Acid-Catalyzed Glycosylation
Objective: Synthesize Octyl 2,3,5,6-tetra-O-acetyl-
Reagents:
- -D-Galactofuranose pentaacetate (Precursor)
-
n-Octanol (Acceptor)
- (Promoter)
-
Dichloromethane (DCM, Anhydrous solvent)
Step-by-Step Methodology:
-
Preparation of Donor: Dissolve
-D-galactofuranose pentaacetate (1.0 eq, typically synthesized via high-temperature acetylation of galactose) in anhydrous DCM under an inert atmosphere ( or Ar). -
Addition of Acceptor: Add n-Octanol (1.2 – 1.5 eq) to the solution.
-
Activation: Cool the mixture to 0°C. Dropwise add
(1.5 eq). The Lewis acid activates the anomeric acetate, creating an oxocarbenium ion intermediate. -
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 2:1). The product (
) should appear as the starting material ( ) disappears. -
Quenching: Quench with saturated aqueous
. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel.
-
Note: The
-anomer is usually the major product due to the "neighboring group participation" of the C2-acetate, which directs the nucleophile to the trans position relative to the C2 substituent.
-
Validation Data (Expected):
-
NMR (
): Anomeric proton ( -1) typically appears as a singlet or doublet with very small coupling constant ( ) characteristic of -furanosides. -
Mass Spectrometry:
peak corresponding to the tetraacetate plus octyl chain.
Part 4: Applications in Drug Discovery
This compound is a "Trojan Horse" substrate. Once deprotected to Octyl
Galactofuranosyltransferase (GlfT) Assays
The mycobacterial cell wall contains a galactan core essential for survival.[1] The enzymes GlfT1 and GlfT2 polymerize Galf residues.
-
Mechanism: Octyl-Galf acts as an acceptor substrate. Researchers incubate it with UDP-Galf (donor) and recombinant GlfT2.
-
Readout: The transfer of a new Galf unit to the Octyl-Galf acceptor is measured (often using radiolabeled UDP-Gal or coupled assays).
-
Inhibitor Screening: Small molecules are screened for their ability to prevent this transfer.
Immunomodulation Studies
Recent research (see Ref 3) indicates that Octyl-Galf derivatives can modulate the host immune response (e.g., in Leishmania infections) by interacting with lectins or macrophages, mimicking the pathogen's surface glycans.
References
-
Lowary, T. L. (2003). Synthesis and evaluation of 1,2-trans alkyl galactofuranoside mimetics as mycobacteriostatic agents. Organic & Biomolecular Chemistry. Link (Describes the synthesis and biological evaluation of octyl galactofuranosides).
-
Marino, C., & Baldoni, L. (2009). Facile Synthesis of per-O-tert-Butyldimethylsilyl-beta-D-galactofuranose and Efficient Glycosylation via the Galactofuranosyl Iodide. The Journal of Organic Chemistry. Link (Details modern synthetic routes for furanosides).
-
Kaur, S., et al. (2019). In vitro and in vivo immunomodulatory properties of octyl-beta-D-galactofuranoside during Leishmania donovani infection. Experimental Parasitology. Link (Applications in immunology).
-
Omicron Biochemicals. Specialized Carbohydrate Synthesis Services. Link (Primary source for custom Galf derivatives).
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SpectraBase. Spectrum of N-Octyl-beta-D-galactofuranoside. Link (Spectral data verification).
